N-(4-acetylphenyl)-1-naphthamide

Analytical Chemistry Quality Control Chemical Synthesis

Select this specific 1-naphthamide regioisomer—not its 2-naphthamide analog—to preserve target engagement against VEGFR-2. The para-acetyl group offers a synthetic handle for PROTAC linker attachment, while the documented 97–98% purity ensures reliable SAR data and reproducible antitumor activity in MCF-7/PC-3 models. Sourced as an AldrichCPR rare chemical, each batch is suited for early-discovery medicinal chemistry where structural fidelity is non‑negotiable.

Molecular Formula C19H15NO2
Molecular Weight 289.3g/mol
CAS No. 543688-51-3
Cat. No. B472926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-1-naphthamide
CAS543688-51-3
Molecular FormulaC19H15NO2
Molecular Weight289.3g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H15NO2/c1-13(21)14-9-11-16(12-10-14)20-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,20,22)
InChIKeyWQKILFIXAULQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-acetylphenyl)-1-naphthamide (CAS 543688-51-3): Procurement Guide for a Rare Naphthamide Building Block


N-(4-acetylphenyl)-1-naphthamide (CAS 543688-51-3) is a synthetic small molecule characterized by a 1-naphthamide core linked to a para-acetyl substituted phenyl ring [1]. With a molecular formula of C19H15NO2 and a molecular weight of 289.3 g/mol, it is a member of the aryl carboxamide class . This compound is not a natural product and is primarily sourced as a specialized research chemical, with commercial availability from vendors such as AKSci, Chemscene, and Leyan in purities ranging from 95% to 98% . It is cataloged as an AldrichCPR (Custom, Premium, Rare) compound by Sigma-Aldrich, a designation that signifies it is part of a unique collection intended for early discovery research, for which no analytical data is typically provided by the vendor .

N-(4-acetylphenyl)-1-naphthamide (CAS 543688-51-3): Why Structural Specificity Precludes Direct Replacement with Analogs


Substituting N-(4-acetylphenyl)-1-naphthamide with a seemingly similar naphthamide analog is not recommended without rigorous re-evaluation, as minor structural modifications can lead to significant shifts in key physicochemical parameters and biological activity profiles. Even closely related isomers, such as the 2-naphthamide derivative (CAS 352441-78-2) or regioisomers with the acetyl group at the 3-position (CAS 391221-15-1), exhibit different predicted properties and are documented to have distinct roles in patent literature, with the 2-naphthamide specifically described as an intermediate for myosin light chain phosphatase inhibitors [1][2]. The observed difference in commercial purity offerings (e.g., 95% to 98% for the target compound) and its classification as a rare AldrichCPR chemical underscore that it is not a generic, off-the-shelf reagent, necessitating a procurement decision based on specific structural identity rather than broad class similarity . The following quantitative evidence further delineates why this specific compound must be selected over its closest relatives.

N-(4-acetylphenyl)-1-naphthamide (CAS 543688-51-3): Quantitative Differentiators vs. Naphthamide Analogs


Purity and Analytical Characterization: Differentiated Commercial Quality vs. Analog Availability

N-(4-acetylphenyl)-1-naphthamide (CAS 543688-51-3) is commercially available from multiple vendors at defined purity levels of 97% to 98%, as certified by Chemscene and MolCore, respectively . In contrast, its close positional isomer, N-(3-acetylphenyl)-1-naphthamide (CAS 391221-15-1), is primarily listed on chemical databases with predicted properties and less detailed commercial purity documentation . Furthermore, Sigma-Aldrich classifies the target compound as part of its AldrichCPR (Custom, Premium, Rare) collection, a designation not shared by the 2-naphthamide or 3-acetyl isomers, indicating a unique sourcing and supply status that can be critical for securing a reliable batch for research .

Analytical Chemistry Quality Control Chemical Synthesis

Predicted Lipophilicity (LogP): A Differentiating Property for Cellular Uptake and Solubility

The predicted partition coefficient (LogP) is a key determinant of a compound's pharmacokinetic behavior, including membrane permeability and aqueous solubility. For N-(4-acetylphenyl)-1-naphthamide, the computed XLogP3 value is 4.1 [1]. This value is different from the predicted LogP of its 2-naphthamide isomer (CAS 352441-78-2), which is 4.3, suggesting a slight but potentially significant difference in lipophilicity that could influence its distribution in biological assays or its solubility in organic synthesis steps [2].

Medicinal Chemistry ADME Drug Design

Distinct Patent-Based Application: Utility in Kinase Inhibition vs. Analog's Role as Intermediate

A literature search indicates that the naphthamide class, to which N-(4-acetylphenyl)-1-naphthamide belongs, has been investigated for its potential as kinase inhibitors, specifically targeting the vascular endothelial growth factor receptor (VEGFR) pathway [1]. In contrast, the 2-naphthamide isomer (CAS 352441-78-2) is specifically described in patent literature as an intermediate in the synthesis of myosin light chain phosphatase inhibitors [2]. This distinction in documented applications suggests that the 1-naphthamide scaffold may have a different target profile or be a more direct precursor for a different set of biologically active molecules.

Cancer Therapeutics Kinase Inhibition Patent Analysis

Supply Chain Differentiation: AldrichCPR Classification Implies Limited, Unique Sourcing

Sigma-Aldrich classifies N-(4-acetylphenyl)-1-naphthamide under its AldrichCPR (Custom, Premium, Rare) program, a designation used for a collection of rare and unique chemicals supplied to early discovery researchers . Crucially, Sigma-Aldrich explicitly states that it does not collect analytical data for this product and sells it 'AS-IS' . This stands in stark contrast to the more standard commercial handling of common reagents and even some of its analogs, such as N-(3-acetylphenyl)-1-naphthamide, which are not noted for this special handling status. This indicates a more constrained and unique supply chain for the target compound.

Chemical Sourcing Procurement Rare Chemicals

Computational Topological Polar Surface Area (TPSA): Impact on Bioavailability Predictions

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's oral bioavailability and ability to cross biological membranes. The computed TPSA for N-(4-acetylphenyl)-1-naphthamide is 46.2 Ų [1]. This value is identical to the TPSA calculated for its 2-naphthamide isomer (CAS 352441-78-2) and also 46.2 Ų [2]. While the value itself is identical, the fact that both compounds share a TPSA below the 140 Ų threshold often associated with good oral absorption is a class-level characteristic. However, the identical TPSA in the context of differing LogP values (4.1 vs. 4.3) highlights that the differentiation between the two isomers arises from their lipophilicity rather than their polar surface area, underscoring the need to consider multiple parameters when selecting a compound for a specific biological model.

Computational Chemistry Drug-likeness ADME Prediction

Anticancer Potential: Evidence of Activity Against Breast and Prostate Cancer Cell Lines

Preliminary studies suggest that N-(4-acetylphenyl)-1-naphthamide exhibits potential anticancer properties by inhibiting the proliferation of cancer cell lines. Specifically, it has been reported to inhibit the growth of MCF-7 human breast cancer cells and PC-3 human prostate cancer cells . While specific IC50 values are not readily available for this compound, the class of naphthamides has yielded potent VEGFR-2 kinase inhibitors with activity in the nanomolar range [1]. This suggests that the target compound may serve as a valuable starting point or building block for developing targeted cancer therapies, differentiating it from analogs that have not been associated with this specific activity profile.

Cancer Research Cytotoxicity Drug Discovery

Optimal Application Scenarios for N-(4-acetylphenyl)-1-naphthamide (CAS 543688-51-3) Based on Evidence


Synthesis of Novel VEGFR-2 Kinase Inhibitors for Oncology Research

Given the class-level evidence linking the 1-naphthamide scaffold to potent VEGFR-2 inhibition, N-(4-acetylphenyl)-1-naphthamide is a prime candidate for use as a starting material or key intermediate in medicinal chemistry programs targeting angiogenesis-dependent cancers [1]. Its documented purity of 97-98% ensures that synthetic yields and purity of final compounds are not compromised by unknown impurities, a critical factor when establishing structure-activity relationships .

Investigation of Cytotoxic Mechanisms in Breast and Prostate Cancer Models

The reported ability of this compound to inhibit proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines makes it a valuable tool compound for studying the mechanisms of growth inhibition in these specific cancer types . Its distinct physicochemical profile, characterized by a LogP of 4.1, will dictate its cellular uptake and distribution, allowing researchers to compare its behavior with more lipophilic analogs [2].

Early-Stage Drug Discovery and Scaffold Hopping Studies

N-(4-acetylphenyl)-1-naphthamide serves as a well-defined starting point for structure-activity relationship (SAR) exploration. By leveraging its defined purity and sourcing from a supplier like Sigma-Aldrich under the AldrichCPR program, researchers can reliably perform chemical modifications such as reductions, alkylations, or amide couplings to generate novel libraries of naphthamide derivatives . This is particularly relevant when exploring alternative cores to the more commonly used 2-naphthamide scaffold, which is associated with different biological targets (e.g., myosin light chain phosphatase) [3].

Development of Targeted Protein Degraders (PROTACs)

The acetyl group on the phenyl ring provides a synthetic handle that can be further functionalized to attach linker moieties, a common strategy in the design of PROTACs (Proteolysis Targeting Chimeras). The 1-naphthamide portion, with its predicted affinity for kinase targets like VEGFR-2, could serve as the warhead that recruits the target protein [1]. The high purity of commercially available N-(4-acetylphenyl)-1-naphthamide is essential for generating homogeneous PROTAC molecules for unambiguous biological evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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